Lenampicillin hydrochloride

Description

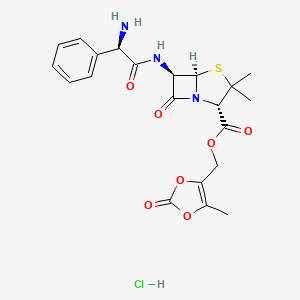

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H/t13-,14-,15+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXSETTYJSGMCR-GLCLSGQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057835 | |

| Record name | Lenampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80734-02-7 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, hydrochloride (1:1), (2S,5R,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80734-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenampicillin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080734027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U90E2WB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lenampicillin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenampicillin, a prodrug of the broad-spectrum antibiotic ampicillin, is designed for enhanced oral bioavailability. This technical guide provides a comprehensive overview of the synthesis and characterization of its hydrochloride salt. Detailed experimental protocols for its preparation via the esterification of ampicillin are presented, alongside a thorough analysis of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of beta-lactam antibiotics.

Introduction

Lenampicillin is the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin.[1][2] As a prodrug, it is readily hydrolyzed in the body to release the active ampicillin molecule.[2] This chemical modification improves the oral absorption of ampicillin, leading to higher serum concentrations of the active drug.[3] Lenampicillin hydrochloride is the hydrochloride salt form of this prodrug, which exhibits favorable properties for pharmaceutical formulation. This guide details the synthetic route to this compound and the analytical methods for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of ampicillin with a suitable reactive esterifying agent. A common and effective method involves the reaction of ampicillin hydrochloride with 4-bromomethyl-5-methyl-1,3-dioxol-2-one.

Synthetic Pathway

The overall synthetic scheme is presented below. Ampicillin hydrochloride is reacted with 4-bromomethyl-5-methyl-1,3-dioxol-2-one in the presence of a suitable base to facilitate the esterification reaction.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is adapted from established synthetic methods.

Materials:

-

Ampicillin hydrochloride

-

4-Bromomethyl-5-methyl-1,3-dioxol-2-one

-

Triethylamine

-

Dimethylformamide (DMF)

-

Acetone

-

Isopropyl ether

Procedure:

-

Suspend ampicillin hydrochloride (1.0 g) in 10 ml of dimethylformamide (DMF).

-

Cool the suspension to 0°C in an ice bath.

-

Add triethylamine (0.7 ml) dropwise to the suspension with stirring.

-

To the resulting solution, add 4-bromomethyl-5-methyl-1,3-dioxol-2-one (1.0 g).

-

Allow the reaction mixture to stir at room temperature for 3 hours.

-

After the reaction is complete, add the reaction mixture to a solution of 1N hydrochloric acid in acetone (3 ml).

-

Pour the resulting mixture into 100 ml of isopropyl ether with vigorous stirring.

-

Collect the precipitated solid by filtration.

-

Wash the collected solid with isopropyl ether.

-

Dry the solid under vacuum to yield this compound as a colorless amorphous solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless amorphous solid / White to off-white solid | [4] |

| Molecular Formula | C₂₁H₂₄ClN₃O₇S | [4] |

| Molecular Weight | 497.95 g/mol | [4] |

| Melting Point | 140°C (decomposition) | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |

Spectroscopic Data

Infrared spectroscopy is a key technique for identifying the functional groups present in the this compound molecule.

Experimental Protocol:

-

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer

-

Sample Preparation: KBr pellet method

-

Spectral Range: 4000-400 cm⁻¹

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 1830 | C=O stretching (cyclic carbonate) |

| 1780 | C=O stretching (β-lactam) |

| 1750 | C=O stretching (ester) |

| 1690 | C=O stretching (amide) |

NMR spectroscopy provides detailed information about the molecular structure of this compound. Due to the complexity of the molecule, 2D NMR techniques would be beneficial for complete assignment. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Experimental Protocol:

-

Instrument: NMR Spectrometer (e.g., 400 MHz or higher)

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Experimental Protocol:

-

Instrument: Mass Spectrometer with Electrospray Ionization (ESI)

-

Mode: Positive ion mode

-

Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.

Expected Mass Spectrometry Data:

| Parameter | Expected Value |

| Molecular Ion (M+H)⁺ | m/z 462.1335 (for the free base) |

| Fragmentation | Characteristic losses of the side chains and cleavage of the β-lactam ring are expected. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol (General Method):

-

Instrument: HPLC system with UV detection

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220-230 nm)

-

Temperature: Ambient or controlled column temperature

Caption: General workflow for HPLC analysis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocols and analytical methods are intended to be a valuable resource for scientists and researchers in the field of antibiotic development. The successful synthesis and thorough characterization of this important ampicillin prodrug are critical for its potential application in pharmaceutical formulations. Further studies to obtain and fully assign high-resolution NMR spectra and to develop and validate a specific HPLC method are recommended for comprehensive quality control.

References

Lenampicillin Hydrochloride: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenampicillin hydrochloride is a prodrug of the broad-spectrum antibiotic ampicillin, designed for enhanced oral bioavailability. This technical guide provides an in-depth overview of its core chemical properties and stability profile. Key physicochemical parameters are summarized, and a detailed analysis of its degradation pathways under various stress conditions is presented. This document also outlines experimental protocols for the analysis of this compound, crucial for formulation development and quality control.

Chemical Properties

This compound is the hydrochloride salt of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin.[1][2] This ester linkage is the key to its prodrug nature, allowing for improved absorption from the gastrointestinal tract before being hydrolyzed to release the active ampicillin molecule.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃N₃O₇S·HCl | [4] |

| Molecular Weight | 497.9 g/mol | [4] |

| Melting Point | 145°C (with decomposition) | [5] |

| pKa (calculated) | Acidic: 11.72, Basic: 7.23 | [3] |

| Solubility | Soluble in DMSO (100 mg/mL). Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL). | [6] |

Caption: Table 1: Physicochemical Properties of this compound.

Stability Profile

The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. As a prodrug, its chemical stability is intrinsically linked to its conversion to the active moiety, ampicillin.

Hydrolytic Stability

This compound is readily hydrolyzed in aqueous solutions and biological media to yield ampicillin and the promoiety, which is further metabolized.[1][3] This hydrolysis is a crucial step for its bioactivation. Studies have shown that the unchanged compound is not detected in blood and urine after oral administration, indicating rapid hydrolysis during absorption.[1] The hydrolysis of the ester bond is susceptible to both acid and base catalysis. The rate of hydrolysis is significantly influenced by pH and temperature.[7][8]

The primary degradation pathway via hydrolysis involves the cleavage of the ester bond to release ampicillin and the 5-methyl-2-oxo-1,3-dioxol-4-yl)methanol promoiety. The ampicillin molecule itself can then undergo further degradation, primarily through the opening of the β-lactam ring to form penicilloic acid.[1]

Caption: Figure 1: Proposed Hydrolysis Pathway of Lenampicillin.

Photostability

While specific photostability studies on this compound are not extensively documented, studies on ampicillin indicate that the β-lactam ring is susceptible to photodegradation.[9][10] Exposure to UV light can lead to the formation of various degradation products, potentially impacting the potency and safety of the drug. Therefore, it is recommended to protect this compound from light.

Thermal Stability

Thermal stress can accelerate the degradation of this compound. The melting point of 145°C is accompanied by decomposition, indicating its thermal lability.[5] Elevated temperatures are expected to increase the rate of both hydrolysis and other degradation pathways.

Experimental Protocols

Forced Degradation Studies

To understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, forced degradation studies should be performed according to ICH guidelines (Q1A(R2)).[3][11] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.

3.1.1. Acid and Base Hydrolysis

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.

-

Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

At specified time intervals, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

3.1.2. Oxidative Degradation

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a defined period (e.g., 24 hours).

-

At specified time intervals, withdraw samples and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

3.1.3. Thermal Degradation

-

Protocol:

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 70°C).

-

Expose the sample for a defined period (e.g., 48 hours).

-

At specified time intervals, withdraw samples, dissolve in a suitable solvent, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

3.1.4. Photodegradation

-

Protocol:

-

Expose a solution of this compound (e.g., 1 mg/mL) and the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

-

A control sample should be protected from light.

-

At the end of the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method.

-

Caption: Figure 2: Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

3.2.1. Suggested HPLC Parameters

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating penicillins and their degradation products.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 3-5) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at a wavelength of around 220-230 nm is suitable for detecting the β-lactam chromophore.

-

Flow Rate: A typical flow rate would be 1.0 mL/min.

-

Temperature: The column temperature should be controlled (e.g., 25-30°C) to ensure reproducibility.

3.2.2. Method Validation The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

-

Specificity (ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components).

-

Linearity.

-

Range.

-

Accuracy.

-

Precision (repeatability and intermediate precision).

-

Detection Limit.

-

Quantitation Limit.

-

Robustness.

Caption: Figure 3: HPLC Method Development and Validation Workflow.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. Understanding its physicochemical characteristics, particularly its inherent instability in aqueous environments which is essential for its prodrug function, is critical for the development of stable and effective pharmaceutical formulations. The outlined experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method provide a framework for ensuring the quality, safety, and efficacy of drug products containing this compound.

References

- 1. scispace.com [scispace.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. media.neliti.com [media.neliti.com]

- 5. ijcrt.org [ijcrt.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ICH guidance in practice: validated stability-indicating HPLC method for simultaneous determination of ampicillin and cloxacillin in combination drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. arabjchem.org [arabjchem.org]

- 15. turkjps.org [turkjps.org]

The Metabolic Journey of Lenampicillin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenampicillin hydrochloride, a prodrug of the broad-spectrum antibiotic ampicillin, is designed for enhanced oral bioavailability. This technical guide provides a comprehensive overview of the metabolic and excretory pathways of this compound. Upon oral administration, lenampicillin undergoes rapid and extensive first-pass metabolism, primarily in the intestinal wall, where it is hydrolyzed to release the pharmacologically active ampicillin and a promoiety that is further metabolized. This guide details the biotransformation of both the ampicillin and the promoiety, summarizes key pharmacokinetic parameters, outlines the primary routes of excretion, and provides detailed experimental protocols for the analysis of lenampicillin and its metabolites. Diagrams illustrating the metabolic pathways and experimental workflows are included to provide a clear visual representation of the processes involved.

Introduction

Lenampicillin is a penicillanic acid ester, specifically the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin.[1] As a prodrug, it is a pharmacologically inactive compound that is converted into an active drug within the body.[2] The primary rationale for the development of lenampicillin is to improve the oral absorption of ampicillin, which is otherwise limited.[3] This guide will provide an in-depth exploration of the metabolic fate and excretion routes of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Metabolism

The metabolism of this compound is a rapid and efficient process that begins during its absorption phase. The intact prodrug is not detected in systemic circulation, indicating a complete and rapid conversion to its active form and other metabolites.[4] The metabolic process can be divided into the biotransformation of the ampicillin moiety and the promoiety.

Hydrolysis of Lenampicillin to Ampicillin

The initial and most critical metabolic step is the hydrolysis of the ester bond in lenampicillin. This reaction releases ampicillin, the active antibacterial agent, and a promoiety. This hydrolysis primarily occurs in the intestinal wall during absorption.[4]

Enzymatic Hydrolysis: The hydrolysis of ester-containing prodrugs is predominantly catalyzed by a class of enzymes known as carboxylesterases (CES). In humans, two major carboxylesterases, human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), play significant roles in drug metabolism. hCE1 is highly expressed in the liver, while hCE2 is abundant in the small intestine.[5] Given that the hydrolysis of lenampicillin occurs rapidly during intestinal absorption, it is highly probable that human carboxylesterase 2 (hCE2) is the primary enzyme responsible for this initial biotransformation.

Below is a diagram illustrating the proposed initial hydrolysis of lenampicillin.

Metabolism of the Ampicillin Moiety

Once released, ampicillin undergoes further metabolism, although a significant portion is excreted unchanged. The major urinary metabolites of the ampicillin structure are:

-

Ampicillin (ABPC): The active form of the drug.

-

Alpha-aminobenzylpenicilloic acid (ABPA): A major inactive metabolite.

-

5S-penicilloic acid isomer (5S-ABPA): Another inactive penicilloic acid derivative.[4]

The metabolic pathway of the ampicillin moiety is depicted in the following diagram.

References

- 1. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ldh.la.gov [ldh.la.gov]

- 3. Ampicillin: Comparison of bioavailability and pharmacokinetics after oral and intravenous administration of three brands [ouci.dntb.gov.ua]

- 4. [Metabolism of this compound. I. Metabolism of ampicillin structure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Lenampicillin Hydrochloride: A Pharmacokinetic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lenampicillin hydrochloride, a prodrug of the broad-spectrum antibiotic ampicillin, has been developed to enhance the oral absorption of its parent compound. This guide provides a comprehensive overview of the in vivo pharmacokinetic profile of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is synthesized from various preclinical and clinical studies, offering valuable insights for professionals in the field of drug development and infectious disease research.

Absorption and Bioavailability

This compound is rapidly and extensively absorbed from the gastrointestinal tract following oral administration. A key characteristic of lenampicillin is its swift hydrolysis into the active moiety, ampicillin, during the absorption process. In fact, unchanged lenampicillin is typically undetectable in the blood and urine, indicating a complete and efficient conversion to ampicillin before entering systemic circulation.[1] This rapid biotransformation is crucial for its efficacy as an ampicillin prodrug.

The enhanced absorption of lenampicillin translates to significantly higher peak serum concentrations (Cmax) of ampicillin compared to the administration of an equimolar dose of ampicillin itself.[2][3] Studies in healthy volunteers have demonstrated that oral administration of lenampicillin results in a Cmax of ampicillin that is more than double that achieved with oral ampicillin, with a shorter time to reach this peak concentration (Tmax).[2][3][4]

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of ampicillin following oral administration of this compound in various species.

Table 1: Pharmacokinetic Profile of Ampicillin after Oral Administration of this compound in Humans

| Dose of Lenampicillin HCl | Ampicillin Cmax (µg/mL) | Ampicillin Tmax (h) | Reference |

| 400 mg | 6.5 | 0.70 | [2][3][4] |

Table 2: Comparative Pharmacokinetics of Ampicillin after Oral Administration of Lenampicillin and Ampicillin in Humans

| Drug Administered (Equimolar Doses) | Ampicillin Cmax (µg/mL) | Ampicillin Tmax (h) | Reference |

| Lenampicillin (400 mg) | 6.5 | 0.70 | [2][3][4] |

| Ampicillin | 2.9 | 0.87 | [2] |

Table 3: Pharmacokinetic Profile of Ampicillin after Oral Administration of this compound in Animal Models

| Species | Dose of Lenampicillin HCl | Ampicillin Cmax (µg/mL) | Ampicillin Tmax (h) | Reference |

| Dogs | Not Specified | - | - | [1][5] |

| Rats | Not Specified | - | - | [1][5] |

Note: Specific Cmax and Tmax values for animal studies were not detailed in the provided search results, but the studies confirm rapid absorption and hydrolysis.

Distribution

Once absorbed and converted to ampicillin, the drug distributes throughout the body. While specific studies on the distribution of ampicillin derived from lenampicillin are limited, the distribution profile is expected to be identical to that of ampicillin administered directly. Ampicillin is known to distribute into most body tissues and fluids, with clinically relevant concentrations achieved in pleural, peritoneal, and synovial fluids.

Metabolism

The metabolism of this compound is a two-fold process involving the hydrolysis of the ester linkage to release ampicillin and the subsequent metabolism of both the ampicillin and the promoiety.

Hydrolysis of Lenampicillin

The primary metabolic event is the rapid hydrolysis of lenampicillin in the intestinal wall, blood, and liver.[1] This process is enzymatic and highly efficient, ensuring the complete conversion to ampicillin.

Caption: Hydrolysis of this compound in vivo.

Metabolism of Ampicillin

The active ampicillin molecule undergoes further metabolism. The major urinary metabolites identified in humans, dogs, and rats are ampicillin itself, alpha-aminobenzylpenicilloic acid (ABPA), and its 5S-penicilloic acid isomer (5S-ABPA).[1]

Metabolism of the Promoiety

The promoiety of lenampicillin is also metabolized. In vitro studies using rat intestinal and liver preparations, as well as blood, have identified diacetyl, acetoin, and 2,3-butanediol as metabolites.[5] In vivo studies in rats and dogs show that acetoin is formed in the intestinal tissues and then converted to 2,3-butanediol in the liver.[5]

References

- 1. [Metabolism of this compound. I. Metabolism of ampicillin structure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbiological assay of ampicillin in serum and aqueous humor of patients given ampicillin-sulbactam injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Metabolism of this compound. II. Metabolism of promoiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Lenampicillin Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a focused overview of the solubility of lenampicillin hydrochloride in common research solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative solubility data, outlines detailed experimental methodologies for solubility determination and solution preparation, and presents logical workflows through diagrammatic representations. The information herein is intended to support laboratory practices by providing a consolidated resource on the solvent compatibility of this important antibiotic compound.

Introduction

Lenampicillin is a prodrug of the broad-spectrum antibiotic ampicillin, designed for enhanced oral absorption.[1][2] As the hydrochloride salt, its physicochemical properties, particularly solubility, are of critical importance for in vitro and in vivo studies, formulation development, and quality control. Understanding the solubility of this compound in various solvents is fundamental to ensuring the accuracy and reproducibility of experimental results. This guide addresses this need by summarizing known solubility data and providing practical experimental protocols.

Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100[1][3] | 200.82[3] | Ultrasonic treatment may be required to achieve full dissolution.[3] The use of new, non-hygroscopic DMSO is recommended as water content can impact solubility.[3] |

| Solvent Systems | |||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5[1][3] | ≥ 5.02[1][3] | This formulation yields a clear solution.[1][3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5[3] | ≥ 5.02[3] | This formulation yields a clear solution.[3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5[3] | ≥ 5.02[3] | - |

Table 1: Summary of this compound Solubility Data

Experimental Protocols

General Protocol for Solubility Determination

While specific experimental details for the solubility of this compound in pure solvents are not extensively published, a general methodology for determining the equilibrium solubility of a compound can be described. This protocol is based on standard laboratory practices.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker incubator or a magnetic stirrer can be used for this purpose.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

-

Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Protocol for Preparing a Stock Solution in a Mixed Solvent System

The following protocol is adapted from methodologies provided for preparing this compound for in vivo or in vitro use.[1][3]

Objective: To prepare a 2.5 mg/mL working solution of this compound in a mixed solvent system.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline solution

-

Sterile tubes and pipette tips

Methodology:

-

Prepare a 25 mg/mL stock solution in DMSO. Weigh the appropriate amount of this compound and dissolve it in the required volume of DMSO. Use of an ultrasonic bath may aid in dissolution.

-

For a 1 mL final working solution:

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

-

Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix well.

-

This will result in a final solution with a this compound concentration of 2.5 mg/mL in a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Stability and Storage

This compound is a prodrug and can be susceptible to hydrolysis.[4] Therefore, proper storage of its solutions is crucial to maintain its integrity.

-

Stock Solutions: It is recommended to store stock solutions at -20°C or -80°C.[1][3] For solutions in DMSO, storage at -80°C is advised for up to 6 months, and at -20°C for up to 1 month.[1][3] It is best practice to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.[1]

-

Working Solutions: For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[3]

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound for the research community. While there is clear data on its high solubility in DMSO, further research is needed to quantify its solubility in other common laboratory solvents like water and ethanol. The provided protocols for solubility determination and solution preparation offer practical guidance for researchers working with this antibiotic. Adherence to proper storage conditions is essential to ensure the stability and efficacy of this compound in experimental settings.

References

An In-depth Technical Guide to the Comparative Oral Absorption Rates of Lenampicillin Hydrochloride and Ampicillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the oral absorption rates of lenampicillin hydrochloride and ampicillin. Lenampicillin, a prodrug of ampicillin, is designed to enhance the oral bioavailability of the parent compound. This guide delves into the pharmacokinetic profiles, experimental methodologies for their assessment, and the underlying mechanisms of absorption and action. All quantitative data are summarized in comparative tables, and key processes are visualized through detailed diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

Ampicillin, a broad-spectrum β-lactam antibiotic, has been a cornerstone in the treatment of various bacterial infections. However, its oral absorption is incomplete, with a bioavailability of approximately 30-40%. To overcome this limitation, several prodrugs have been developed, including this compound. Lenampicillin is an ester prodrug that is readily hydrolyzed in the body to release ampicillin.[1][2] This design aims to improve the pharmacokinetic profile, leading to higher plasma concentrations of the active drug and potentially enhanced clinical efficacy. This guide presents a detailed comparative analysis of the oral absorption characteristics of this compound and ampicillin.

Comparative Pharmacokinetics

The oral administration of this compound results in significantly higher peak plasma concentrations (Cmax) of ampicillin and a shorter time to reach that peak (Tmax) compared to the oral administration of an equimolar dose of ampicillin.[3][4][5]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters for ampicillin following oral administration of this compound and ampicillin, compiled from various clinical studies.

Table 1: Pharmacokinetic Parameters of Ampicillin After Oral Administration of this compound vs. Ampicillin in Healthy Volunteers

| Parameter | This compound (equivalent to 500 mg ampicillin) | Ampicillin (500 mg) | Reference |

| Cmax (µg/mL) | 12.0 - 12.9 | 2.9 - 7.14 | [3][4] |

| Tmax (h) | 0.6 - 0.70 | 0.87 - 1.0 | [3][4] |

| AUC (µg·h/mL) | Similar to Ampicillin | Similar to Lenampicillin | [3] |

Note: Values are presented as ranges compiled from the cited literature. The exact values can vary based on the specific study design, analytical methods, and patient population.

Experimental Protocols

The determination of ampicillin concentrations in plasma is crucial for pharmacokinetic studies. A common and validated method is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[6][7][8][9]

Typical Bioanalytical Method: HPLC-UV

A validated HPLC-UV method for the quantification of ampicillin in human plasma is outlined below, based on established protocols.[6][7][8]

3.1.1. Sample Preparation

-

Procedure: To 250 µL of human plasma, add 50 µL of perchloric acid to precipitate plasma proteins. Vortex the mixture and then centrifuge to separate the clear supernatant.[6][7]

-

Internal Standard: An appropriate internal standard (e.g., ciprofloxacin) should be added to the plasma sample before protein precipitation to ensure accuracy and precision.[6]

3.1.2. Chromatographic Conditions

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7][8][9]

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M, pH 3.5-7.3) and a suitable organic solvent like acetonitrile or methanol. The exact ratio is optimized to achieve good separation.[6][9]

-

Detection: UV detection at a wavelength of approximately 210-225 nm.[6][8][9]

-

Run Time: A short run time of around 10 minutes is usually sufficient to elute ampicillin and the internal standard.

3.1.3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA guidance) for bioanalytical method validation.[10][11][12][13][14] This includes assessing the method's linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability of the analyte in the biological matrix.[10][11][13]

Clinical Study Design

Pharmacokinetic comparisons between lenampicillin and ampicillin are typically conducted as crossover studies in healthy, fasting volunteers.[3][15][16]

-

Design: A randomized, single-dose, two-period crossover study.[3][15]

-

Procedure: Each subject receives a single oral dose of this compound and, after a washout period, a single oral dose of an equimolar amount of ampicillin.[3]

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours).[3]

-

Analysis: Plasma is separated from the blood samples, and the concentration of ampicillin is determined using a validated bioanalytical method like the HPLC-UV method described above.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each drug.

Signaling Pathways and Mechanisms

Absorption and Metabolism of Lenampicillin

Lenampicillin is a prodrug designed for enhanced absorption from the gastrointestinal tract.[1][2] Once absorbed, it is rapidly hydrolyzed by esterases present in the intestinal wall and blood to release the active drug, ampicillin.[17][18]

Caption: Absorption and hydrolysis of this compound.

Mechanism of Ampicillin Action

Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and inhibits the transpeptidase enzyme (a type of penicillin-binding protein), which is essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[1]

References

- 1. Lenampicillin - Wikipedia [en.wikipedia.org]

- 2. Buy Lenampicillin | 86273-18-9 | >98% [smolecule.com]

- 3. Comparative pharmacokinetic study between lenampicillin, bacampicillin and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of ampicillin in human plasma by high-performance liquid chromatography using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 11. fda.gov [fda.gov]

- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 13. nalam.ca [nalam.ca]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Triple crossover study on absorption and excretion of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Triple crossover study on absorption and excretion of ampicillin, talampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. facm.ucl.ac.be [facm.ucl.ac.be]

Methodological & Application

Application Notes and Protocols: Lenampicillin Hydrochloride Stock Solution Preparation for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenampicillin hydrochloride is a prodrug of ampicillin, a broad-spectrum β-lactam antibiotic.[1] In cell culture applications, it is primarily used as a selective agent for cells that have been genetically modified to express a resistance gene, typically the β-lactamase gene (bla or ampR). Upon oral administration, lenampicillin is designed to improve the absorption of ampicillin.[1][2] In a cell culture context, it is hydrolyzed to its active form, ampicillin, which then exerts its antibacterial effects.[1] These notes provide a detailed protocol for the preparation and storage of a sterile stock solution of this compound for research use.

Mechanism of Action

Lenampicillin itself is not the active antibacterial agent; it serves as a delivery vehicle for ampicillin.[1] After introduction into the culture medium, it is hydrolyzed by esterases, releasing ampicillin.[1] Ampicillin, like other penicillin-class antibiotics, functions by inhibiting the synthesis of the bacterial cell wall.[1][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[1][4] This binding action prevents the final cross-linking step of peptidoglycan synthesis, a critical component of the cell wall.[1] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1] This bactericidal action is most effective against actively dividing bacteria.[1]

Physicochemical Properties and Solubility

This compound is a white to off-white solid.[4] It is readily soluble in Dimethyl Sulfoxide (DMSO).[4][5] Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₄ClN₃O₇S | [4] |

| Molecular Weight | 497.95 g/mol | [4] |

| CAS Number | 80734-02-7 | [4] |

| Solubility in DMSO | 100 mg/mL (200.82 mM) | [4] |

| Appearance | Solid (White to off-white) | [4] |

Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use a new, unopened bottle of DMSO.[4]

Experimental Protocol: Stock Solution Preparation (100 mg/mL)

This protocol describes the preparation of a 100 mg/mL (1000x for a working concentration of 100 µg/mL) stock solution in DMSO.

4.1 Materials

-

This compound powder (CAS: 80734-02-7)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquots

-

Vortex mixer

-

Water bath or sonicator (optional, if needed for dissolution)[4]

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

4.2 Procedure

-

Pre-warm Solvent: Bring the DMSO to room temperature before opening to minimize water absorption.

-

Weigh Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1000 mg (1 g) of the powder.

-

Dissolution: Transfer the powder into a sterile conical tube. Add the calculated volume of DMSO (e.g., 10 mL).

-

Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[4] The resulting solution should be clear.

-

Aliquoting: Dispense the stock solution into smaller, sterile, single-use aliquots (e.g., 500 µL) in microcentrifuge tubes. This is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.[4]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and initials. Store the aliquots protected from light.[4]

Storage and Stability

Proper storage is critical to maintain the efficacy of the antibiotic stock solution.

| Form | Storage Temperature | Shelf Life | Notes |

| Solid Powder | -20°C | As per manufacturer | Store sealed, away from moisture and light.[4][5] |

| Stock Solution (in DMSO) | -20°C | 1 month | For short-term storage.[4] |

| Stock Solution (in DMSO) | -80°C | 6 months | Recommended for long-term storage.[4] |

Note: Always aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]

Experimental Workflow

The following diagram illustrates the overall workflow from receiving the powdered compound to its final use in cell culture medium.

References

- 1. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 2. [Metabolism of this compound. I. Metabolism of ampicillin structure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lenampicillin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy Lenampicillin | 86273-18-9 | >98% [smolecule.com]

Application Notes and Protocols: In Vitro Antibacterial Activity Assay for Lenampicillin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenampicillin is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin.[1][2] Following oral administration, lenampicillin is rapidly hydrolyzed by esterases to yield ampicillin, which then exerts its antibacterial effect.[3] The primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][3][4][5] This disruption of peptidoglycan synthesis leads to cell lysis and bacterial death. Lenampicillin hydrochloride is designed to improve the oral bioavailability of ampicillin.[3] This document provides a detailed protocol for determining the in vitro antibacterial activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation

The antibacterial activity of lenampicillin is attributed to its conversion to ampicillin. Studies have shown that lenampicillin exhibits an antibacterial effect approximately two-fold greater than that of ampicillin.[6] The following table summarizes the expected Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains, extrapolated from established ampicillin MIC data and direct findings for lenampicillin.

| Bacterial Species | Strain Example | This compound MIC Range (µg/mL) | Ampicillin MIC Range (µg/mL) |

| Gram-Positive | |||

| Staphylococcus aureus | ATCC 29213 | <0.39 | 0.6 - 1 |

| Streptococcus pneumoniae | ATCC 49619 | <0.39 | 0.03 - 0.06 |

| Gram-Negative | |||

| Escherichia coli | ATCC 25922 | <3.13 | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | >16 (Typically Resistant) | >32 (Typically Resistant) |

| Haemophilus influenzae | ATCC 49766 | <3.13 | 0.25 |

Note: The MIC values for this compound are based on clinical study data indicating MICs of <0.39 µg/mL for Gram-positive cocci and <3.13 µg/mL for Gram-negative bacteria, and an observed ~2-fold greater activity compared to ampicillin.[6]

Experimental Protocols

This section details the materials and methodology for determining the MIC and MBC of this compound.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates

-

Sterile polypropylene tubes

-

Micropipettes and sterile tips

-

Bacterial culture tubes

-

Incubator (35 ± 2°C)

-

Spectrophotometer or McFarland standards

-

Vortex mixer

-

Sterile saline (0.85% NaCl)

-

Quality Control (QC) Strains:

-

Escherichia coli ATCC 25922

-

Staphylococcus aureus ATCC 29213

-

Pseudomonas aeruginosa ATCC 27853

-

Preparation of this compound Stock Solution

-

Solvent Selection: this compound is soluble in DMSO.[3]

-

Stock Concentration: Prepare a stock solution of 1280 µg/mL. To do this, weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO. For example, to prepare 1 mL of stock solution, dissolve 1.28 mg of this compound in 1 mL of DMSO.

-

Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into sterile cryovials and store at -20°C or lower. Avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture on MHA, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer. d. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate for each bacterial strain being tested. b. Prepare an intermediate dilution of the this compound stock solution in CAMHB. c. Add 200 µL of the appropriate concentration of the this compound solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (bacterial growth control, no drug). f. Well 12 will serve as the negative control (sterility control, no bacteria).

-

Inoculation: a. Add the diluted bacterial suspension to wells 1 through 11. The final volume in each well should be 200 µL.

-

Incubation: a. Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing: a. Following the MIC determination, select the wells showing no visible growth. b. From each of these wells, and from the positive control well, subculture 10-100 µL onto a fresh MHA plate. c. Spread the inoculum evenly over the surface of the agar.

-

Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

Result Interpretation: a. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Quality Control

-

The MICs for the QC strains should be determined concurrently with each batch of tests.

-

The results must fall within the acceptable ranges for ampicillin as defined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for MIC and MBC determination.

References

- 1. Activity of ampicillin in vitro compared with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lenampicillin | C21H23N3O7S | CID 65646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Clinical evaluation of lenampicillin in oral and maxillofacial infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lenampicillin Hydrochloride in Murine Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenampicillin hydrochloride is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin.[1][2] Developed to enhance the oral bioavailability of ampicillin, lenampicillin is rapidly hydrolyzed by esterases in the intestine and liver to release the active ampicillin molecule.[1] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This document provides detailed application notes and protocols for the utilization of this compound in various murine infection models, offering guidance on experimental design, data interpretation, and visualization of key pathways.

Mechanism of Action

Lenampicillin, as a prodrug, is inactive until metabolized to ampicillin.[1] Ampicillin's primary mechanism of action involves the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] It achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the transpeptidation (cross-linking) of peptidoglycan strands.[2][3] This disruption of cell wall integrity leads to cell lysis and bacterial death, particularly in rapidly dividing bacteria.[1]

Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by Ampicillin

Caption: Bacterial peptidoglycan synthesis and the inhibitory action of ampicillin.

Quantitative Data

The efficacy of lenampicillin is determined by the concentration of its active form, ampicillin. The following tables summarize key quantitative data for ampicillin against common pathogens used in murine infection models.

Table 1: In Vitro Efficacy of Ampicillin

| Pathogen | MIC (µg/mL) | Notes |

| Escherichia coli | 4 | Minimum Inhibitory Concentration.[1] |

| Staphylococcus aureus | 0.6 - 1 | Minimum Inhibitory Concentration.[1] |

| Streptococcus pneumoniae | 0.03 - 0.06 | Minimum Inhibitory Concentration.[1] |

| Haemophilus influenzae | 0.25 | Minimum Inhibitory Concentration.[1] |

Table 2: Pharmacokinetic Parameters of Ampicillin in Mice

| Parameter | Value | Administration Route | Reference |

| Half-life (t½) | ~50 minutes | Intravenous (200 mg/kg) | [4][5] |

| Oral Bioavailability | ~30-40% | Oral | [6] |

Table 3: In Vivo Efficacy of Ampicillin in Murine Infection Models

| Infection Model | Pathogen | Mouse Strain | Treatment Regimen | Outcome | Reference |

| Pneumonia | Streptococcus pneumoniae | Balb/C | 200 mg/kg (IV) | Bacterial clearance and reduced inflammation | [8] |

| Urinary Tract Infection | Escherichia coli CFT073 | Balb/c | 20 or 200 mg/kg (route not specified) twice daily | Persistence of low levels of bacteria | [8] |

| Sepsis | Escherichia coli | Swiss mice | Not specified | Increased survival, decreased pro-inflammatory cytokines | [9] |

| Subcutaneous Infection | Staphylococcus aureus | Not specified | Not specified | Used to model skin and soft tissue infections |

Note: ED50 values for ampicillin in these specific models are not consistently reported in the literature. Efficacy is typically demonstrated by a reduction in bacterial load or increased survival at given doses.

Experimental Protocols

The following are detailed protocols for common murine infection models where this compound can be applied. As lenampicillin is a prodrug for oral administration, the most relevant protocols involve oral gavage. For other routes, ampicillin sodium would be used.

Experimental Workflow: Murine Infection Model

Caption: Generalized experimental workflow for murine infection models.

Protocol 1: Murine Pneumonia Model (Adapted for Oral Lenampicillin)

This protocol is adapted from a pneumococcal pneumonia model and is suitable for testing the efficacy of orally administered this compound.

Objective: To evaluate the efficacy of this compound in reducing bacterial lung burden in a murine model of bacterial pneumonia.

Materials:

-

This compound

-

Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)

-

Pathogen of interest (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae) cultured to mid-log phase

-

6-8 week old BALB/c mice

-

Anesthetic (e.g., isoflurane)

-

Oral gavage needles

-

Sterile phosphate-buffered saline (PBS)

-

Tissue homogenizer

-

Agar plates for bacterial culture

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Inoculum Preparation: Culture the bacterial strain to mid-logarithmic phase. Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).

-

Infection: Lightly anesthetize the mice. Instill 20-50 µL of the bacterial suspension intranasally.

-

Treatment: At a predetermined time post-infection (e.g., 2-4 hours), administer this compound or vehicle control via oral gavage. A typical dose of the active component, ampicillin, for a pneumonia model is 200 mg/kg.[8] The equivalent dose of this compound should be calculated based on molecular weight.

-

Monitoring: Monitor the animals for clinical signs of infection (e.g., ruffled fur, lethargy, labored breathing) and record body weight daily.

-

Endpoint Analysis: At a specified time point (e.g., 24 or 48 hours post-treatment), euthanize the mice.

-

Aseptically remove the lungs and homogenize in sterile PBS.

-

Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the bacterial load (CFU/lung).

-

Data Analysis: Compare the bacterial loads between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed.

Protocol 2: Murine Sepsis/Bacteremia Model (Adapted for Oral Lenampicillin)

This protocol describes a model of systemic infection that can be treated with orally administered this compound.

Objective: To assess the efficacy of this compound in reducing systemic bacterial burden and improving survival in a murine sepsis model.

Materials:

-

This compound

-

Vehicle for suspension

-

Pathogen of interest (e.g., Staphylococcus aureus, Escherichia coli) cultured to mid-log phase

-

6-8 week old C57BL/6 or BALB/c mice

-

Oral gavage needles

-

Sterile PBS

-

Blood collection supplies

-

Tissue homogenizer

-

Agar plates for bacterial culture

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week.

-

Inoculum Preparation: Prepare the bacterial inoculum as described in Protocol 1 to a concentration that induces a non-lethal to sub-lethal systemic infection (e.g., 1 x 10^7 - 1 x 10^8 CFU/mouse).

-

Infection: Inject the bacterial suspension intraperitoneally (IP).

-

Treatment: Administer this compound or vehicle control via oral gavage at a specified time post-infection (e.g., 1-2 hours). Dosing can range from 50 to 200 mg/kg of the ampicillin equivalent.

-

Monitoring: Monitor mice for signs of sepsis (e.g., lethargy, hypothermia, piloerection) and record survival rates.

-

Endpoint Analysis (Bacterial Load):

-

At a designated time point (e.g., 24 hours), euthanize a subset of mice.

-

Collect blood via cardiac puncture for CFU determination.

-

Aseptically harvest organs such as the spleen and liver.

-

Homogenize the organs and plate serial dilutions to determine bacterial load (CFU/organ).

-

-

Endpoint Analysis (Survival):

-

Monitor a separate cohort of mice for a longer duration (e.g., 7 days) and record survival.

-

-

Data Analysis: Compare bacterial loads in blood and organs between groups. Analyze survival data using Kaplan-Meier curves and a log-rank test.

Conclusion

This compound is a valuable tool for studying the efficacy of ampicillin in murine models of bacterial infection, particularly when oral administration is desired. The protocols and data provided herein offer a foundation for researchers to design and execute robust preclinical studies. It is crucial to consider the specific pathogen, infection site, and desired outcomes when adapting these protocols for individual experimental needs. Further pharmacokinetic and pharmacodynamic studies of lenampicillin itself in murine models would be beneficial to refine dosing regimens and enhance the translational relevance of these studies.

References

- 1. [Metabolism of this compound. I. Metabolism of ampicillin structure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mouse Model of Enteropathogenic Escherichia coli Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bacampicillin: a new orally well-absorbed derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection [mdpi.com]

- 8. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Analysis of Lenampicillin and its Metabolites in Human Urine

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of lenampicillin and its primary metabolites—ampicillin, ampicilloic acid, and 5S-penicilloic acid isomer—in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Lenampicillin, a prodrug of ampicillin, is rapidly hydrolyzed in the body, making the monitoring of its active form and major metabolites crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a simple "dilute-and-shoot" sample preparation procedure, followed by reversed-phase chromatography and detection by electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM). This methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for lenampicillin metabolite analysis.

Introduction

Lenampicillin is an orally administered aminopenicillin that enhances the bioavailability of ampicillin.[1] Upon absorption, it is rapidly converted by esterases into the active antibiotic, ampicillin.[1] Ampicillin then undergoes metabolism, with the major urinary metabolites being ampicillin itself, α-aminobenzylpenicilloic acid (ampicilloic acid), and its 5S-penicilloic acid isomer (5S-ABPA).[2] A thorough understanding of the pharmacokinetic profile of lenampicillin requires accurate measurement of these compounds in biological matrices such as urine. LC-MS/MS offers the high sensitivity and specificity necessary for the simultaneous quantification of these analytes.

Metabolic Pathway of Lenampicillin

Lenampicillin is a prodrug designed for improved oral absorption. It is rapidly hydrolyzed in the intestinal wall, blood, and liver to form the active drug, ampicillin.[2] Ampicillin is then partially metabolized to ampicilloic acid and its isomer. The promoiety of lenampicillin is metabolized to acetoin and subsequently to 2,3-butanediol.[3]

Figure 1: Metabolic pathway of lenampicillin.

Experimental Protocol

Sample Preparation: Dilute-and-Shoot Method

This method is designed for its simplicity and high-throughput capability.[4][5][6][7]

-

Thaw frozen human urine samples at room temperature.

-

Vortex the urine samples for 10 seconds to ensure homogeneity.

-

Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.

-

Add 900 µL of a solution of 0.1% formic acid in water:acetonitrile (95:5, v/v).

-

Vortex the mixture for 10 seconds.

-

Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Re-equilibrate at 5% B

-

Mass Spectrometry

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize the mass spectrometry parameters and expected performance characteristics for the analysis of ampicillin and its metabolites.

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Ampicillin | 350.4 | 106.1 | 20 | 15 |

| 350.4 | 160.1 | 20 | 10 | |

| Ampicilloic Acid | 368.1 | 324.1 | 25 | 12 |

| 368.1 | 175.1 | 25 | 20 | |

| 5S-Penicilloic Acid Isomer * | 368.1 | 324.1 | 25 | 12 |

| 368.1 | 175.1 | 25 | 20 |

Note: As an isomer of ampicilloic acid, similar MRM transitions are expected. These would need to be confirmed experimentally.

Table 2: Method Performance Characteristics

| Parameter | Ampicillin | Ampicilloic Acid | 5S-Penicilloic Acid Isomer |

| Linearity Range (ng/mL) | 25 - 3000 | To be determined | To be determined |

| Limit of Detection (LOD) (ng/mL) | 1.6 | To be determined | To be determined |

| Limit of Quantification (LOQ) (ng/mL) | 4.9 | To be determined | To be determined |

| Recovery (%) | 99.45 - 100.90 | To be determined | To be determined |

| Intra-day Precision (%RSD) | 1.98 - 2.67 | To be determined | To be determined |

| Inter-day Precision (%RSD) | 2.38 - 2.98 | To be determined | To be determined |

Quantitative data for ampicillin is based on a UPLC-MS method; performance for ampicilloic acid and its isomer in urine would require validation.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of lenampicillin and its metabolites in urine is depicted below.

Figure 2: Experimental workflow for urine analysis.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of lenampicillin metabolites in human urine. The simple "dilute-and-shoot" sample preparation protocol is well-suited for high-throughput analysis in a research or drug development setting. The provided chromatographic and mass spectrometric conditions serve as a strong starting point for method implementation, though it is recommended that users perform their own method validation to ensure performance meets their specific requirements.

References

- 1. mdpi.com [mdpi.com]

- 2. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Dilute and shoot approach for toxicology testing [frontiersin.org]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Lenampicillin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenampicillin is a prodrug of ampicillin, designed to enhance oral absorption. Upon administration, it is rapidly hydrolyzed to ampicillin, which exerts its antibacterial effect by inhibiting the synthesis of bacterial cell walls. Determining the Minimum Inhibitory Concentration (MIC) of lenampicillin hydrochloride is a critical step in preclinical research and drug development. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This value is essential for assessing the potency of the antibiotic, understanding its spectrum of activity, and providing a quantitative basis for susceptibility testing.

These application notes provide detailed protocols for determining the MIC of this compound using two standardized methods: broth microdilution and agar dilution.[2] Adherence to these protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), will ensure accurate and reproducible results.

Data Presentation

The following table summarizes the typical MIC values of ampicillin, the active metabolite of lenampicillin, against common Gram-positive and Gram-negative bacteria. These values are provided as a reference; actual MICs should be determined experimentally for specific strains.

| Bacterial Species | Strain Example | Ampicillin MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 2 - 8 |

| Staphylococcus aureus | ATCC 29213 | 0.25 - 2 |

| Enterococcus faecalis | ATCC 29212 | 1 - 4 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 (Typically Resistant) |

| Streptococcus pneumoniae | ATCC 49619 | ≤0.06 - 0.25 |

| Haemophilus influenzae | ATCC 49247 | 0.25 - 2 |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the antibiotic stock solution is crucial for accurate MIC determination. Due to its nature as a hydrochloride salt, this compound is generally soluble in water. However, if solubility issues arise, Dimethyl Sulfoxide (DMSO) can be used as a solvent.

Materials:

-

This compound powder

-

Sterile distilled water or DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filters

Procedure:

-

Calculate the required amount of powder: Use the following formula to determine the weight of this compound needed to achieve a desired stock concentration (e.g., 10 mg/mL): Weight (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)

-

Dissolution:

-

Aqueous Stock: Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile distilled water. Vortex thoroughly until the powder is completely dissolved.

-

DMSO Stock: If using DMSO, dissolve the powder in a small volume of DMSO and then dilute to the final volume with sterile distilled water or broth. Be aware that high concentrations of DMSO can inhibit bacterial growth, so the final concentration in the assay should not exceed 1%.

-

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

-

Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. Stock solutions are typically stable for several months when stored frozen.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Plate reader (optional)

Experimental Workflow:

Caption: Broth Microdilution Workflow for MIC Determination.

Procedure:

-

Prepare Serial Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.

-

-